![molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6](/img/structure/B2485083.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a highly specialized compound that has garnered significant interest in scientific research. This compound is structurally unique due to its complex molecular arrangement, which includes a bicyclo[2.2.1]heptane backbone, an oxymethylene linkage, and a fluorophenyl-substituted piperazine moiety. Its unique structure makes it a valuable subject for various fields of study, including organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane scaffold. This scaffold can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The subsequent introduction of the oxymethylene group is achieved through an alkylation reaction, followed by the attachment of the piperazine derivative via nucleophilic substitution. The fluorophenyl group is introduced in the final stages through a carefully controlled electrophilic aromatic substitution. Industrial production methods for this compound are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: : The compound can be reduced at the oxymethylene linkage or the fluorophenyl ring using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The fluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions with strong nucleophiles.
Rearrangement: : Under acidic conditions, the compound may undergo molecular rearrangements that alter its structural configuration.
Major products from these reactions include ketones, alcohols, and various substituted aromatic compounds, each dependent on the specific reagents and conditions applied.
Applications De Recherche Scientifique
In chemistry, this compound serves as a model for studying stereochemical effects and reaction mechanisms. Its unique structure makes it an excellent subject for examining the influence of rigid bicyclic systems on chemical reactivity and selectivity.
In biology and medicine, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has potential applications as a pharmacophore. The piperazine moiety is well-known for its bioactive properties, and the fluorophenyl group may enhance binding affinity and specificity for certain biological targets. Research is ongoing to explore its efficacy as a therapeutic agent in neurological disorders and its potential use as a ligand in receptor studies.
In industry, the compound’s robust chemical properties make it a candidate for materials science applications, including the development of novel polymers and advanced composites. Its stability and reactivity under various conditions provide valuable insights for designing new materials with enhanced properties.
Mécanisme D'action
The exact mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects is still under investigation. preliminary studies suggest that the compound interacts with specific molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The piperazine ring is believed to play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions. The fluorophenyl group may enhance the compound's binding affinity and selectivity, while the bicyclo[2.2.1]heptane backbone provides structural rigidity that aids in the precise positioning of the functional groups.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of structural elements. Similar compounds include:
1-(2-fluorophenyl)piperazine: : Lacks the bicyclo[2.2.1]heptane backbone, leading to different pharmacological properties.
4-(2-fluorophenyl)piperazin-1-yl)methanol: : Contains a simpler structure without the bicyclic system, affecting its reactivity and binding affinity.
Bicyclo[2.2.1]heptane derivatives: : While they share the bicyclic core, they often lack the piperazine and fluorophenyl functionalities, resulting in differing chemical and biological activities.
The uniqueness of this compound lies in its integrated structure, which combines these elements to produce distinctive properties and applications.
There you go
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLISCYZMAZZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
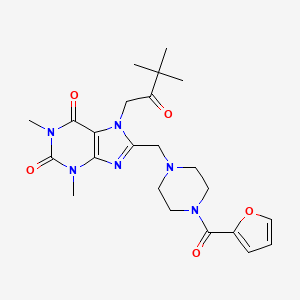
![4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2485002.png)
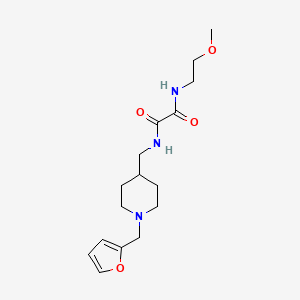
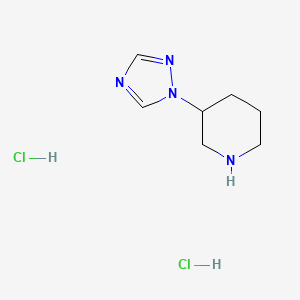
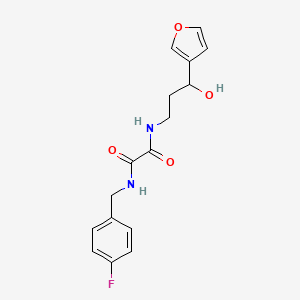


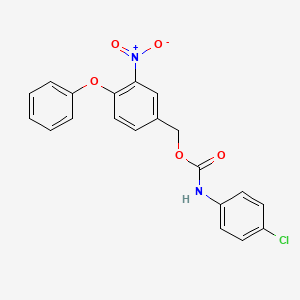
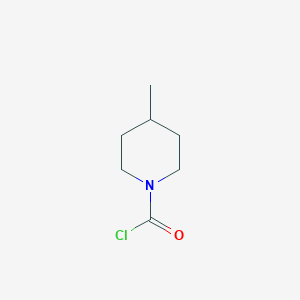
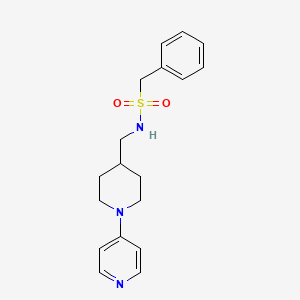
![6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
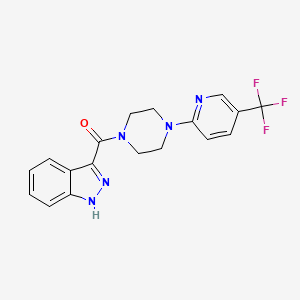
![2-({1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2485021.png)
